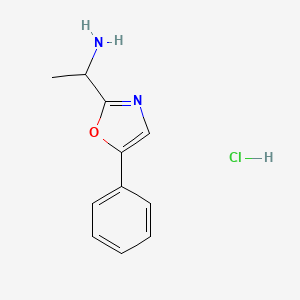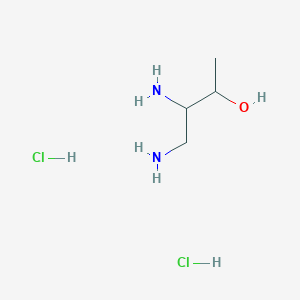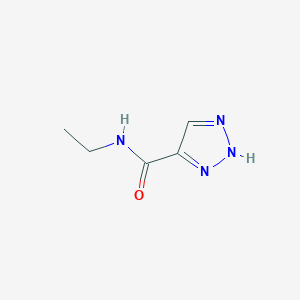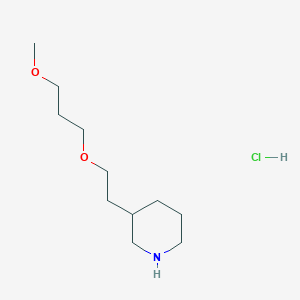![molecular formula C14H22ClNO2 B1424585 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220036-65-6](/img/structure/B1424585.png)
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Overview
Description
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxybenzyl group and a methyleneoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form the intermediate 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include 3-{[(3-Formylbenzyl)oxy]methyl}piperidine and 3-{[(3-Carboxybenzyl)oxy]methyl}piperidine.
Reduction: Products include 3-{[(3-Hydroxybenzyl)oxy]methyl}piperidine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
- 3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
- 3-{[(3-Ethoxybenzyl)oxy]methyl}piperidine hydrochloride
Uniqueness
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-14-6-2-4-12(8-14)10-17-11-13-5-3-7-15-9-13;/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCWEDLSODMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)

![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)


![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424519.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)

